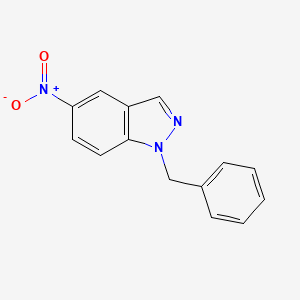

1-Benzyl-5-nitro-1H-indazole

概要

説明

1-Benzyl-5-nitro-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused benzene and pyrazole ring. The specific structure of 1-benzyl-5-nitro-1H-indazole includes a benzyl group attached to the nitrogen atom of the indazole ring and a nitro group at the fifth position.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which affords N(1)-C(3) disubstituted indazoles in moderate to excellent yields within a short time frame . Another method includes the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes, followed by acidic treatment to produce substituted furans, which can be further modified to synthesize indazole derivatives . Additionally, electrochemical reduction/cyclization of N-benzyl-N-nitrosoanthranilic acid at a mercury cathode has been used to produce 1-benzyl-1,2-dihydro-3H-indazol-3-one, which is closely related to the target compound .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be complex, with the potential for tautomerism, protonation, and E/Z isomerism, as observed in related compounds such as 1-benzyl-4-nitroso-5-aminopyrazole . X-ray crystallography is often employed to determine the solid-state structure, while NMR spectroscopy can elucidate the structure in solution .

Chemical Reactions Analysis

Indazoles can undergo various chemical reactions, including reactions with nitroaryl derivatives to form benzotriazole-N-oxides . The reactivity of NH-indazoles with electrophilic reagents like 1-fluoro-2,4-dinitrobenzene has been studied, revealing the formation of multiple products and providing insights into the reaction mechanisms .

Physical and Chemical Properties Analysis

Indazole derivatives exhibit a range of physical and chemical properties that can be tailored for specific applications. For instance, oxadisilole-fused indazoles have been synthesized and characterized for their photophysical, redox, and thermal properties, showing potential as deep-blue emitters for OLED applications . Energetic salts of trinitromethyl-substituted triazoles, which share some structural similarities with indazoles, have been found to possess high density, moderate to good thermal stability, and excellent detonation properties .

Relevant Case Studies

Indazole derivatives have been explored for their potential therapeutic applications. For example, 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) derivatives have been studied as novel inhibitors against sodium nitroprusside-induced apoptosis, with implications for the treatment of sepsis and septic shock . Additionally, new substituted benzo[g]indazoles with nitro and amino groups have been synthesized and evaluated for their antiproliferative activity against cancer cell lines and antibacterial activity, demonstrating significant biological activity .

科学的研究の応用

Synthesis of Pharmaceuticals 1-Benzyl-5-nitro-1H-indazole has been utilized in the synthesis of pharmaceutical compounds. A notable example is the efficient two-step synthesis of 2,5-disubstituted furans, leading to the creation of YC-1, an important pharmaceutical target (Palmieri, Gabrielli, & Ballini, 2010).

Antiapoptotic Agent Development Derivatives of 1-Benzyl-5-nitro-1H-indazole have been explored as potential therapeutic agents for treating conditions like sepsis and septic shock. These derivatives have shown efficacy as inhibitors of sodium nitroprusside-induced vascular smooth muscle cell apoptosis (Lien et al., 2002).

Antiproliferative and Antibacterial Activity Certain 1-Benzyl-5-nitro-1H-indazole derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines and antibacterial activity. Some compounds showed significant activity against lung carcinoma and antibacterial properties against Neisseria gonorrhoeae without hemolytic activity in human red blood cells (Cuartas et al., 2019).

Synthesis of Diverse Derivatives The compound has been utilized in the synthesis of various derivatives. For instance, N-benzylated indole-, indazole-, and benzotriazole-4,7-diones have been synthesized, offering wide perspectives in obtaining these derivatives with potential applications in medicinal chemistry (Marminon et al., 2007).

Activators of Nitric Oxide Receptor Specific derivatives of 1-Benzyl-5-nitro-1H-indazole have been identified as potent activators of the nitric oxide receptor, soluble guanylate cyclase. These compounds have been evaluated for their ability to inhibit platelet aggregation and exhibit pharmacokinetic properties, indicating potential therapeutic applications (Selwood et al., 2001).

- for applications in energetic materials, highlighting their potential in the development of high-energy compounds. The synthesized compounds were characterized for their potential as energetic materials based on their structural properties and energetic performance (Srinivas et al., 2012).

Structure and Molecular Interactions The crystal structure of compounds derived from 1-Benzyl-5-nitro-1H-indazole has been analyzed to understand their molecular interactions. For instance, the structure of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole was studied, revealing insights into its molecular packing and interactions, which are crucial for understanding its pharmaceutical applications (Boulhaoua et al., 2019).

Development of Novel Anticancer Agents Research on 1-Benzyl-5-nitro-1H-indazole derivatives has led to the synthesis of novel anticancer agents. These compounds have shown selective antiproliferative activities against cancer cell lines, suggesting their potential as lead compounds in cancer treatment research (郭瓊文, 2006).

Synthesis of SF5-Substituted Heterocycles An efficient synthetic approach for SF5-substituted heterocycles, specifically 6-SF5-indazoles, has been developed using 1-Benzyl-5-nitro-1H-indazole derivatives. This methodology has applications in the synthesis of compounds like gamendazole, indicating its utility in the synthesis of bioactive molecules (Kanishchev & Dolbier, 2018).

Activation Inductor of Soluble Guanylyl Cyclase The structure and activation properties of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole, a derivative of 1-Benzyl-5-nitro-1H-indazole, have been examined. Its role as an activation inductor of soluble guanylyl cyclase highlights its potential in medicinal chemistry (Sopková-de Oliveira Santos et al., 2000).

Safety And Hazards

特性

IUPAC Name |

1-benzyl-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)13-6-7-14-12(8-13)9-15-16(14)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACWEIWGSHNESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620662 | |

| Record name | 1-Benzyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-nitro-1H-indazole | |

CAS RN |

23856-20-4 | |

| Record name | 1-Benzyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

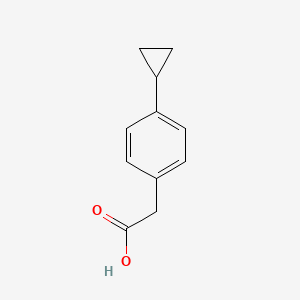

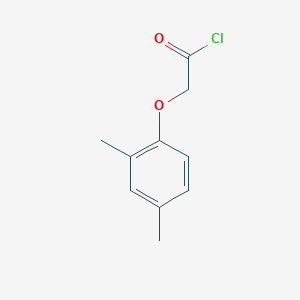

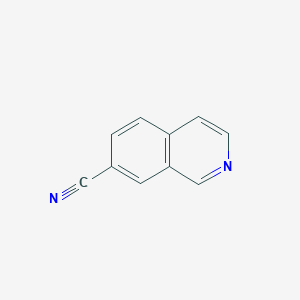

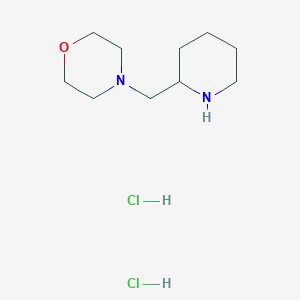

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)